1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one

Catalog No.
S3137613
CAS No.
207737-64-2
M.F
C19H22O2
M. Wt
282.383
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one

CAS Number

207737-64-2

Product Name

1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one

IUPAC Name

4-methyl-1-(4-phenylmethoxyphenyl)pentan-3-one

Molecular Formula

C19H22O2

Molecular Weight

282.383

InChI

InChI=1S/C19H22O2/c1-15(2)19(20)13-10-16-8-11-18(12-9-16)21-14-17-6-4-3-5-7-17/h3-9,11-12,15H,10,13-14H2,1-2H3

InChI Key

HLJUQQMGAVBQNJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2

Solubility

not available
  • Chemical Reference Standard: Several commercial vendors list 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one as a product available for purchase [1, 2, 3]. These listings typically describe the compound as a reference standard, implying its use for comparison purposes in analytical chemistry. Reference standards are used to confirm the identity and purity of other chemicals being analyzed ().

  • Further Research Needed: The absence of detailed information on scientific research applications suggests that 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one may be a relatively new compound or one that has not been extensively studied.

1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one, with the Chemical Abstracts Service (CAS) number 207737-64-2, is an organic compound characterized by its molecular formula C19H22O2C_{19}H_{22}O_{2} and a molecular weight of approximately 282.38 g/mol . This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a 4-methylpentan-3-one moiety. The structure can be represented as follows:

Structure C19H22O2\text{Structure }C_{19}H_{22}O_{2}

This compound is noted for its purity levels, generally reported around 96% to 98% in various commercial sources .

Typical for ketones and aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group may undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can be substituted by electrophiles due to the electron-donating nature of the benzyloxy group.
  • Reduction: The ketone functionality can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Several synthetic pathways have been proposed for the synthesis of 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one:

  • Starting Materials: The synthesis typically begins with commercially available phenolic compounds and appropriate alkylating agents.
  • Alkylation Reaction: A common method involves the alkylation of a phenolic compound with a suitable alkyl halide followed by condensation reactions.
  • Purification: After synthesis, the product can be purified using techniques such as recrystallization or chromatography.

1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one has potential applications in various fields:

  • Chemical Research: It serves as an intermediate in organic synthesis and may be used in the development of pharmaceuticals.
  • Material Science: Its unique structural properties may allow for applications in creating novel materials or coatings.
  • Biological Studies: If proven biologically active, it could contribute to drug development or therapeutic research.

Several compounds share structural similarities with 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Methylacetophenone99-87-6Contains a methyl group on the aromatic ring
Benzophenone119-61-9Contains two phenyl groups connected by a ketone
1-(4-Methoxyphenyl)-2-butanone611-11-6Similar structure with a methoxy group

These compounds highlight the uniqueness of 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one through its specific functional groups and potential reactivity patterns that differ from those of its analogs.

Emergence in Chemical Literature

The compound first appeared in chemical databases in the early 21st century, with PubChem records indicating its registration in December 2007. While its exact synthetic origin remains undocumented in public literature, its structural features suggest it emerged from efforts to modify phenylacetone derivatives, a class of compounds studied since the mid-20th century for their reactivity and pharmacological potential. The benzyloxy group introduces steric and electronic variations compared to simpler phenyl ketones, enabling novel reactivity patterns.

Key Milestones

  • 2007: Initial database entries marked its formal recognition as a distinct chemical entity.
  • 2017: Advances in stereochemical resolution techniques enabled the study of structurally related α-hydroxy ketones, indirectly supporting methodological frameworks for analyzing this compound.
  • 2023: Commercial availability as a reference standard (≥96% purity) facilitated its adoption in analytical chemistry workflows.

The compound’s development parallels broader trends in organic synthesis, where functional group diversification has become critical for tailoring molecular properties.

The formation of 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one involves several distinct mechanistic pathways that have been extensively studied through both experimental and computational approaches. The synthesis of this benzyloxy-substituted ketone typically proceeds through oxidative cross-coupling reactions, which involve electron transfer processes and subsequent bond formation events [1] [2].

Oxidative cross-coupling mechanisms have emerged as versatile synthetic strategies for constructing carbon-carbon bonds in aromatic ketone systems. These reactions typically proceed through initial single-electron transfer processes, generating reactive intermediates that facilitate coupling reactions. The benzyloxy group in 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one serves as an electron-donating substituent that significantly influences the reaction pathway and product distribution [1] [2].

Recent investigations have demonstrated that the formation of benzyloxy-substituted phenyl ketones can be achieved through iodine-catalyzed oxidative cross-coupling reactions with alcohols. These transformations utilize a combination of dimethyl sulfoxide and air as oxidants, providing an environmentally benign approach to ketone synthesis. The reaction mechanism involves initial oxidation of the iodine catalyst to generate reactive iodonium species, which then facilitate the coupling of α-amino ketones with various alcohol substrates [1].

The mechanistic pathway for ketone formation involves several key steps: initial coordination of the substrate to the oxidized iodine species, followed by nucleophilic attack and subsequent oxidation to generate the desired ketone product. This process has been shown to proceed with excellent yields and broad substrate scope, making it particularly attractive for the synthesis of complex aromatic ketones [1].

Enzymatic synthesis pathways have also been explored for the stereoselective formation of related ketone structures. One-pot multi-enzymatic procedures have been developed that utilize ene-reductases and alcohol dehydrogenases to achieve sequential creation of stereogenic centers with excellent enantioselectivity. These biocatalytic approaches offer significant advantages in terms of environmental compatibility and stereochemical control [3].

Oxidative Cross-Coupling Mechanisms

Oxidative cross-coupling reactions represent a fundamental class of transformations that have been extensively investigated for the synthesis of aromatic ketones. These reactions typically involve the oxidative coupling of two nucleophilic partners in the presence of a suitable oxidant, leading to the formation of new carbon-carbon or carbon-heteroatom bonds [2] [4].

The mechanism of oxidative cross-coupling in aromatic ketone synthesis generally proceeds through initial substrate activation, followed by oxidative addition and subsequent reductive elimination. For benzyloxy-substituted phenyl ketones, the electron-donating nature of the benzyloxy group significantly influences the reaction pathway and selectivity [2] [4].

Recent mechanistic studies have revealed that oxidative cross-coupling reactions can proceed through both inner-sphere and outer-sphere mechanisms, depending on the specific catalyst system and reaction conditions. Inner-sphere mechanisms involve direct coordination of the substrate to the metal center, while outer-sphere mechanisms proceed through electron transfer processes without direct metal-substrate coordination [2].

The oxidative coupling of phenols and related compounds has been extensively studied, revealing that these reactions can proceed through multiple mechanistic pathways. The products can be formed via different coupling modes, including ortho-ortho, para-para, and ortho-para coupling, depending on the catalyst environment and reaction conditions [4].

Tetrabutylammonium iodide-catalyzed oxidative coupling reactions have been developed for the synthesis of diaryl diketones from α-methylene ketones. These reactions proceed through initial enolization of the ketone substrate, followed by oxidative coupling to generate the desired products in good to excellent yields [5].

The mechanism involves initial coordination of the enolized ketone to the oxidized iodine species, followed by nucleophilic attack by a second equivalent of the enolate. This process generates a carbon-carbon bond and produces the coupled product after oxidative workup [5].

Computational Analysis of Reaction Pathways

Computational studies have become increasingly important for understanding the mechanistic details of ketone synthesis and functionalization reactions. Density functional theory calculations have been extensively employed to investigate reaction pathways, transition states, and intermediates involved in the formation of benzyloxy-substituted phenyl ketones [6] [7] [8].

The computational analysis of reaction mechanisms typically involves several key steps: geometry optimization of reactants, products, and intermediates; transition state identification and characterization; and energy evaluation along the reaction coordinate. These calculations provide valuable insights into the thermodynamic and kinetic factors that control reaction selectivity and efficiency [7] [8].

Recent computational studies have focused on the investigation of aldehyde deformylation reactions with metal-dioxygen complexes, providing insights into the mechanistic pathways involved in carbon-carbon bond cleavage processes. These studies have revealed that inner-sphere mechanisms can be more favorable than outer-sphere pathways, with homolytic carbon-carbon bond cleavage being the rate-determining step [8].

The computational analysis of reaction pathways has also been extended to the investigation of photoredox-catalyzed transformations. These studies have provided detailed insights into the electron transfer processes and radical intermediates involved in light-induced ketone synthesis and functionalization reactions [8].

Microkinetic modeling based on density functional theory-derived energetics has been developed as a powerful tool for understanding catalytic reaction mechanisms. This approach combines detailed quantum chemical calculations with kinetic modeling to provide predictive insights into catalytic performance and selectivity [7].

Density Functional Theory Studies on Reaction Intermediates

Density functional theory calculations have been extensively employed to investigate the structure and stability of reaction intermediates in ketone synthesis pathways. The choice of functional and basis set significantly influences the accuracy of the calculated results, with hybrid functionals such as B3LYP generally providing good agreement with experimental observations [6] [7].

The investigation of reaction intermediates through density functional theory calculations typically involves several key aspects: geometry optimization to determine the most stable conformations; vibrational frequency analysis to confirm the nature of stationary points; and energy evaluation to assess the relative stability of different intermediates [6] [7].

Recent studies have focused on the computational analysis of radical intermediates in ketone synthesis reactions. These investigations have revealed that benzyl radicals exhibit high stability due to resonance stabilization, while phenyl radicals are less stable due to their σ-radical character [9] [10].

The computational analysis of ketyl radical intermediates has provided valuable insights into their reactivity and stability. These studies have shown that ketyl radicals can undergo various transformations, including cyclization, coupling, and hydrogen atom transfer reactions [11].

Density functional theory calculations have also been employed to investigate the mechanism of ketone reduction reactions. These studies have revealed that the coordination of the ketone substrate to the metal catalyst significantly influences the reaction pathway and stereoselectivity [12].

Mechanistic Modeling

Mechanistic modeling approaches have been developed to provide quantitative insights into the factors controlling reaction selectivity and efficiency in ketone synthesis. These models typically combine quantum chemical calculations with kinetic analysis to predict reaction outcomes under various conditions [7] [13].

The development of mechanistic models for ketone synthesis reactions involves several key steps: identification of all relevant elementary steps; calculation of activation energies and pre-exponential factors; and solution of the resulting kinetic equations to predict reaction rates and selectivities [7] [13].

Recent mechanistic modeling studies have focused on the investigation of asymmetric allylboration reactions of ketones. These studies have revealed that the reaction proceeds through a ligand exchange mechanism, with the chiral biphenol catalyst playing a crucial role in determining enantioselectivity [14].

The mechanistic modeling of photoinduced organic transformations has provided insights into the role of radical shift mechanisms in synthetic reactions. These studies have demonstrated that 1,2-radical shifts can provide efficient routes for the generation of important radical intermediates [15].

Computational mechanistic studies have also been extended to the investigation of ruthenium-catalyzed isomerization reactions. These studies have revealed that the phenyl substituent in the catalyst significantly influences the reaction mechanism and activity [16].

Carbon-Hydrogen Functionalization Mechanisms

Carbon-hydrogen functionalization reactions represent a powerful approach for the direct modification of aromatic ketones, including benzyloxy-substituted phenyl ketones. These reactions typically proceed through directed metallation processes, where the ketone group serves as a directing group for selective carbon-hydrogen bond activation [17] [18] [19].

The mechanism of ketone-directed carbon-hydrogen functionalization generally involves initial coordination of the ketone oxygen to the metal catalyst, followed by intramolecular carbon-hydrogen bond activation to form a stable metallacycle. This intermediate can then undergo various transformations, including coupling with external partners to introduce new functional groups [18] [19].

Recent investigations have revealed that photoredox-catalyzed carbon-hydrogen functionalization reactions can proceed through distinct mechanistic pathways compared to traditional thermal processes. These reactions often involve single-electron transfer processes and radical intermediates, providing access to reaction manifolds that are not accessible through conventional approaches [17].

The carbon-hydrogen functionalization of aromatic ketones has been extensively studied using various metal catalysts, including palladium, ruthenium, and rhodium complexes. Each catalyst system exhibits distinct selectivity patterns and mechanistic pathways, allowing for complementary approaches to ketone functionalization [18] [19].

Transition metal-catalyzed carbon-hydrogen bond activation has emerged as a powerful tool for the synthesis of complex aromatic compounds. The ketone functional group serves as an effective directing group due to its ability to coordinate to metal centers and direct the activation of adjacent carbon-hydrogen bonds [18] [19].

The mechanistic investigation of carbon-hydrogen functionalization reactions has revealed that different activation modes can be operative depending on the substrate structure and catalyst system. Electrophilic aromatic substitution mechanisms are typically favored for electron-rich substrates, while concerted metallation-deprotonation mechanisms are more common for electron-deficient systems [18] [19].

Radical Intermediates in Synthetic Transformations

Radical intermediates play crucial roles in the synthesis and functionalization of aromatic ketones, including benzyloxy-substituted phenyl ketones. The stability and reactivity of these intermediates are strongly influenced by the electronic properties of the aromatic substituents [9] [10] [15].

Benzyl radicals are among the most important radical intermediates in organic synthesis due to their high stability resulting from resonance delocalization. The bond dissociation energy of the carbon-hydrogen bond in toluene is significantly lower than that in methane, reflecting the enhanced stability of the benzyl radical [9] [10].

The generation of radical intermediates in ketone synthesis can be achieved through various methods, including photolysis, thermal decomposition, and single-electron transfer processes. Each method provides access to different types of radical species with distinct reactivity patterns [9] [10].

Recent investigations have focused on the role of radical intermediates in photoredox-catalyzed transformations. These studies have revealed that radical species can undergo various transformations, including cyclization, coupling, and hydrogen atom transfer reactions [15].

The investigation of radical cyclization reactions has provided valuable insights into the factors controlling selectivity in complex molecular transformations. These studies have demonstrated that the stability of radical intermediates significantly influences the reaction pathway and product distribution [9].

Acyl radicals represent another important class of radical intermediates in ketone chemistry. These species can be generated through decarboxylation reactions and exhibit high reactivity toward various coupling partners. The stabilization of acyl radicals by the adjacent carbonyl group makes them particularly useful in synthetic applications [9] [10].

The mechanistic investigation of radical-mediated ketone transformations has revealed that these processes can proceed through both stepwise and concerted pathways, depending on the specific reaction conditions and substrate structure. The choice of radical initiator and reaction conditions significantly influences the outcome of these transformations [9] [10].

Thiyl radicals have emerged as important intermediates in sulfur-mediated transformations of ketones. These species can be generated through disulfide reduction and exhibit moderate stability, making them useful for hydrogen atom transfer reactions [15].

XLogP3

4.3

Dates

Last modified: 08-18-2023

Explore Compound Types